p-Hydroxyphenylnaftifine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

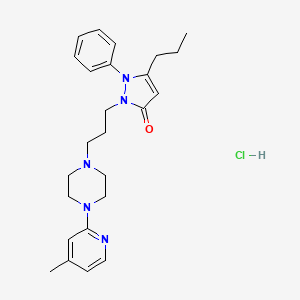

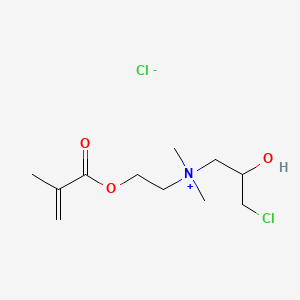

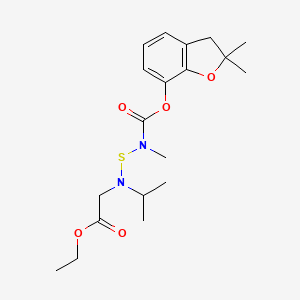

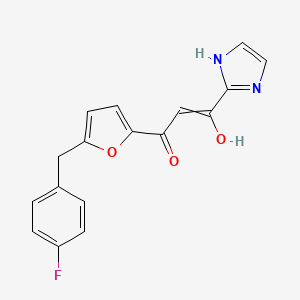

p-Hydroxyphenylnaftifine is a synthetic compound with the molecular formula C21H21NO. It is an antifungal agent used to treat infections caused by various fungal species. This compound is a derivative of naftifine, which is known for its broad-spectrum antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylnaftifine involves several steps. One common method is the Mannich-type reaction, which involves the formation of γ-aminoalcohols as key intermediates. These intermediates are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to produce naftifine and its analogues .

Industrial Production Methods: Industrial production of this compound typically involves optimizing protein expression and cell wall engineering in Escherichia coli. This biotechnological route is preferred due to its lower pollution and cost compared to chemical processes. The process involves the use of D-hydantoinase and D-carbamoylase enzymes to convert DL-hydroxyphenylhydantoin to this compound .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenylnaftifine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, hydrochloric acid, aluminum chloride, and various enzymes like D-hydantoinase and D-carbamoylase. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound include various analogues of naftifine, which are tested for their antifungal efficacy. These products are crucial for developing new antifungal treatments .

Scientific Research Applications

p-Hydroxyphenylnaftifine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other antifungal agents. In biology, it is studied for its effects on fungal cell walls and its potential to inhibit fungal growth. In medicine, this compound is used to treat fungal infections such as tinea pedis, tinea cruris, and tinea corporis. In the industry, it is used in the production of antifungal creams and ointments .

Mechanism of Action

The mechanism of action of p-Hydroxyphenylnaftifine involves the inhibition of sterol biosynthesis by targeting the enzyme squalene 2,3-epoxidase. This inhibition leads to a decrease in sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells. The disruption of sterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to p-Hydroxyphenylnaftifine include other antifungal agents such as terbinafine, butenafine, and naftifine. These compounds share a similar mechanism of action by inhibiting squalene 2,3-epoxidase.

Uniqueness: What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its antifungal efficacy and reduce potential side effects. Additionally, the biotechnological production methods for this compound offer a more sustainable and cost-effective approach compared to traditional chemical synthesis .

Properties

CAS No. |

65473-01-0 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4-[(E)-3-[methyl(naphthalen-1-ylmethyl)amino]prop-1-enyl]phenol |

InChI |

InChI=1S/C21H21NO/c1-22(15-5-6-17-11-13-20(23)14-12-17)16-19-9-4-8-18-7-2-3-10-21(18)19/h2-14,23H,15-16H2,1H3/b6-5+ |

InChI Key |

DNXVRBFOLIHVGF-AATRIKPKSA-N |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)